(4-(2-Methoxyphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
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Overview
Description
(4-(2-Methoxyphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, a morpholinopyrimidine moiety, and a methanone linkage. Its unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methoxyphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction using 2-methoxyphenyl chloride and the piperazine intermediate.
Synthesis of the Morpholinopyrimidine Moiety: The morpholinopyrimidine moiety is synthesized separately through the reaction of morpholine with 4-chloropyrimidine.
Coupling Reaction: The final step involves the coupling of the methoxyphenyl-piperazine intermediate with the morpholinopyrimidine moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Methoxyphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs, each with potential variations in biological activity and chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in biological studies to investigate its interactions with cellular receptors and enzymes.
Medicine: The compound has shown promise as a therapeutic agent, particularly in the treatment of inflammatory diseases and neurological disorders.
Industry: It is utilized in the development of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (4-(2-Methoxyphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone involves its interaction with specific molecular targets, including:
Nitric Oxide Synthase (iNOS): The compound inhibits the expression of iNOS, reducing the production of nitric oxide, a key mediator of inflammation.
Cyclooxygenase-2 (COX-2): It also inhibits COX-2 expression, thereby reducing the synthesis of pro-inflammatory prostaglandins.
Alpha1-Adrenergic Receptors: The compound has been studied for its affinity towards alpha1-adrenergic receptors, which play a role in various physiological processes such as vasoconstriction and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant and anxiolytic.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist used for hypertension management.
Uniqueness
(4-(2-Methoxyphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone stands out due to its dual inhibitory action on iNOS and COX-2, making it a potential candidate for the treatment of inflammatory diseases. Its unique structure allows for specific interactions with multiple molecular targets, enhancing its therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(6-morpholin-4-ylpyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-27-18-5-3-2-4-17(18)23-6-8-25(9-7-23)20(26)16-14-19(22-15-21-16)24-10-12-28-13-11-24/h2-5,14-15H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBGRYDMMOWEKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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